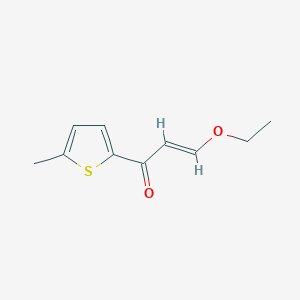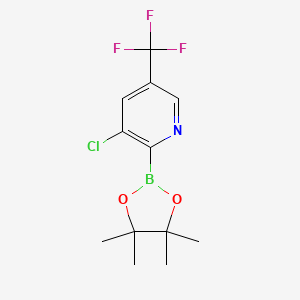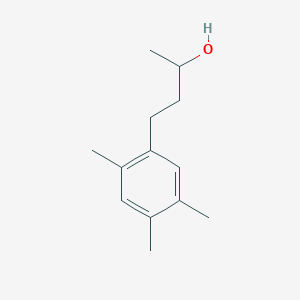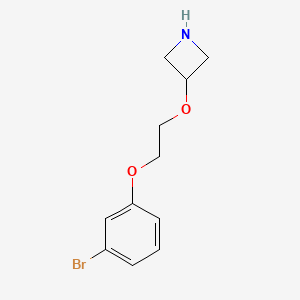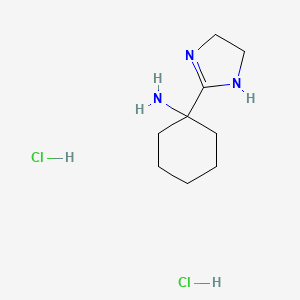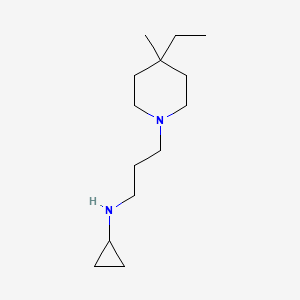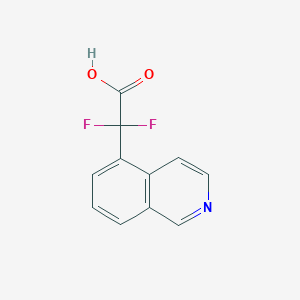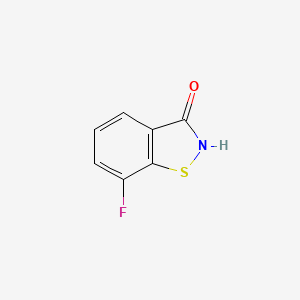
7-Fluoro-1,2-benzothiazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluorobenzisothiazol-3(2H)-one is a chemical compound that belongs to the class of benzisothiazolones These compounds are characterized by a benzene ring fused to an isothiazolone ring, with a fluorine atom substituted at the 7th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluorobenzisothiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzenethiol with a fluorinated acyl chloride in the presence of a base, leading to the formation of the benzisothiazolone ring.
Industrial Production Methods
Industrial production methods for 7-Fluorobenzisothiazol-3(2H)-one would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
7-Fluorobenzisothiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the molecule.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 7-Fluorobenzisothiazol-3(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target.
類似化合物との比較
Similar Compounds
Benzisothiazol-3(2H)-one: Lacks the fluorine substitution, which can affect its reactivity and biological activity.
7-Chlorobenzisothiazol-3(2H)-one: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.
7-Bromobenzisothiazol-3(2H)-one: Contains a bromine atom, which can influence its reactivity and applications.
Uniqueness
7-Fluorobenzisothiazol-3(2H)-one is unique due to the presence of the fluorine atom, which can significantly impact its chemical and biological properties. Fluorine atoms are known to enhance the stability, lipophilicity, and binding affinity of compounds, making this compound particularly interesting for various applications.
特性
CAS番号 |
159803-13-1 |
|---|---|
分子式 |
C7H4FNOS |
分子量 |
169.18 g/mol |
IUPAC名 |
7-fluoro-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H4FNOS/c8-5-3-1-2-4-6(5)11-9-7(4)10/h1-3H,(H,9,10) |
InChIキー |
ZYKJOSTUGJOCHI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)F)SNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


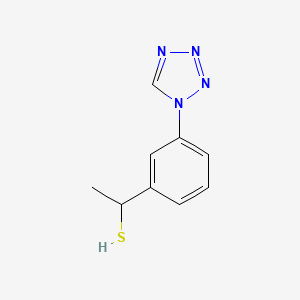
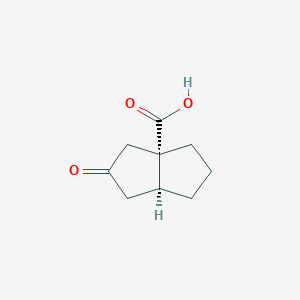

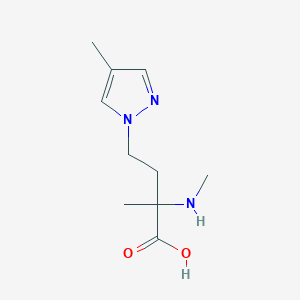
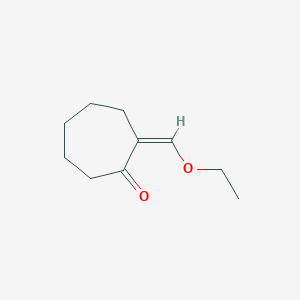
![7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13631354.png)
